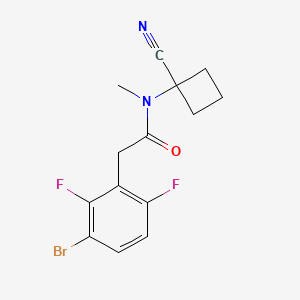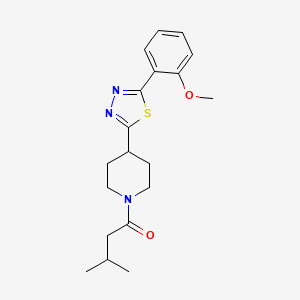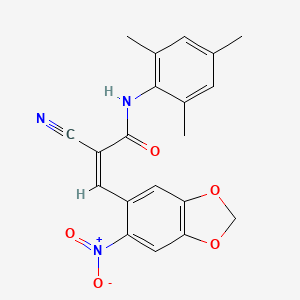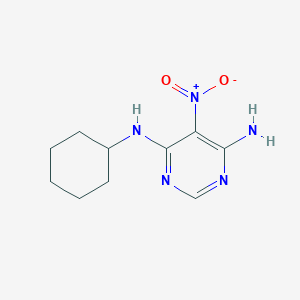
N4-cyclohexyl-5-nitropyrimidine-4,6-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N4-cyclohexyl-5-nitropyrimidine-4,6-diamine is a chemical compound with the molecular formula C10H15N5O2 and a molecular weight of 237.26 g/mol . This compound is characterized by the presence of a cyclohexyl group attached to the nitrogen atom at the fourth position of a pyrimidine ring, which also contains nitro and diamine functional groups.
Métodos De Preparación
The synthesis of N4-cyclohexyl-5-nitropyrimidine-4,6-diamine typically involves the reaction of 6-chloro-5-nitropyrimidine-4-amine with cyclohexylamine in the presence of a palladium catalyst and a base such as potassium carbonate . The reaction is carried out in an inert atmosphere, usually under argon, and at room temperature for several hours. The resulting product is then purified through extraction and drying processes.
Análisis De Reacciones Químicas
N4-cyclohexyl-5-nitropyrimidine-4,6-diamine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles.
Oxidation: The cyclohexyl group can be oxidized to form cyclohexanone derivatives under strong oxidizing conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N4-cyclohexyl-5-nitropyrimidine-4,6-diamine has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N4-cyclohexyl-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyclohexyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparación Con Compuestos Similares
N4-cyclohexyl-5-nitropyrimidine-4,6-diamine can be compared with other similar compounds, such as:
N4-cyclohexyl-N4-ethyl-5-nitropyrimidine-4,6-diamine: This compound has an additional ethyl group attached to the nitrogen atom, which may alter its chemical and biological properties.
6-chloro-5-nitropyrimidine-4-amine: This precursor compound lacks the cyclohexyl group, making it less lipophilic and potentially less biologically active.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
IUPAC Name |
4-N-cyclohexyl-5-nitropyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O2/c11-9-8(15(16)17)10(13-6-12-9)14-7-4-2-1-3-5-7/h6-7H,1-5H2,(H3,11,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXVKTCIXVBWKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=NC=NC(=C2[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
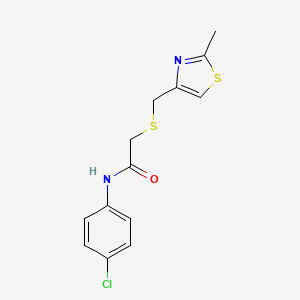
![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxybenzamide](/img/structure/B2694675.png)
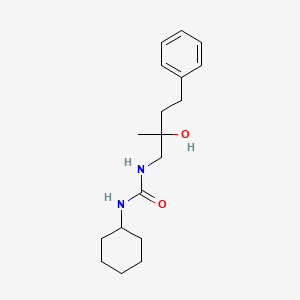
![5-Acetyl-2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-6-methylpyridine-3-carbonitrile](/img/structure/B2694677.png)
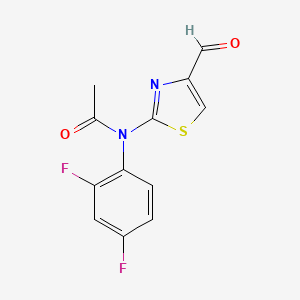
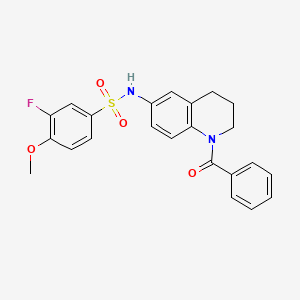
![[2-(4-Methoxy-phenylamino)-thiazol-4-yl]-acetic acid](/img/new.no-structure.jpg)
![(1'S,4R)-6-Propan-2-ylspiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B2694685.png)
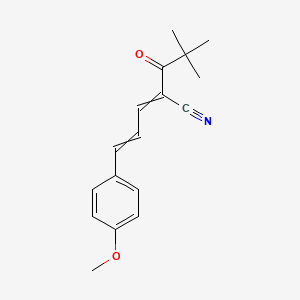
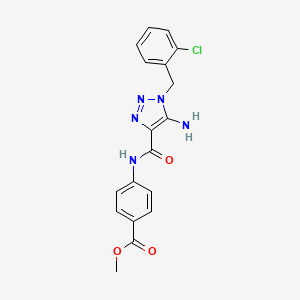
![4-Methoxy-1,2-dihydrospiro[indole-3,4'-oxane]-2-one](/img/structure/B2694692.png)
